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Compound of Interest

Compound Name: 6-Methylquinolin-7-amine

Cat. No.: B163677

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-
methylquinolin-7-amine and its constitutional isomers. This document details their
physicochemical properties, spectroscopic data, and synthetic methodologies. Furthermore, it
includes detailed experimental protocols for their characterization and discusses their
relevance in biological signaling pathways, particularly as inhibitors of the PISK/Akt/mTOR
pathway.

Physicochemical and Spectroscopic Properties of 6-
Methylquinolin-7-amine and Its Isomers

The isomers of 6-methylquinolin-amine are structurally diverse, with the position of the amino
group on the quinoline ring significantly influencing their chemical and physical properties. The
following tables summarize key data for 6-methylquinolin-7-amine and its isomers.

Table 1: Physicochemical Properties of 6-Methylquinolin-Amine Isomers
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Molecular . -

CAS Molecular . Melting Boiling
Compound Weight ( . .

Number Formula Point (°C) Point (°C)

g/mol )

2-Amino-6-
methylquinoli 65079-19-8 C1oH10N:2 158.20 185-187 Not available
ne
3-Amino-6-
methylquinoli Not available CioH10N2 158.20 Not available Not available
ne
4-Amino-6-
methylquinoli 6628-04-2 C1oH10N:2 158.20 Not available Not available
ne
5-Amino-6-
methylquinoli 50358-35-5 C1oH10N:2 158.20 Not available Not available
ne
o-
Methylquinoli 129844-69-5 CioH10N2 158.20 Not available Not available
n-7-amine
8-Amino-6-
methylquinoli Not available C1oH10N:2 158.20 Not available Not available
ne

Table 2: Spectroscopic Data of 6-Methylquinolin-Amine Isomers
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Compound

1H NMR (6, ppm)

13C NMR (6, ppm)

Mass Spectrum
(m/z)

2-Amino-6-

methylquinoline

Data not readily
available in compiled

format.

Data not readily
available in compiled

format.

158 (M+), 157, 130

3-Amino-6-

methylquinoline

Data not readily

available.

Data not readily

available.

144 (M+ for 3-
aminoquinoline), 117,
143

4-Amino-6-

methylquinoline

Data not readily
available in compiled

format.

Data not readily
available in compiled

format.

158 (M+), 130, 157

5-Amino-6-

methylquinoline

Data not readily
available in compiled

format.

Data not readily
available in compiled

format.

Data not readily

available.

6-Methylquinolin-7-

Aromatic protons and

methyl protons will

Aromatic carbons and

methyl carbon will

158.20 (Calculated

amine show characteristic show characteristic M+)
shifts. shifts.
Aromatic protons and Aromatic carbons and
8-Amino-6- methyl protons will methyl carbon will Data not readily

methylquinoline

show characteristic
shifts.

show characteristic
shifts.

available.

Note: The spectroscopic data provided is based on available information and may vary

depending on the experimental conditions. For 3-amino-6-methylquinoline, the mass spectrum

data is for the parent compound 3-aminoquinoline and is provided as a reference.

Synthesis and Experimental Protocols

The synthesis of 6-methylquinolin-amine isomers often involves multi-step procedures. A

general workflow is presented below, followed by detailed experimental protocols for synthesis

and characterization.
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General Synthetic Workflow
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General synthetic workflow for amino-6-methylquinoline isomers.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-methylquinoline[1]

This protocol describes the reduction of 2-methyl-6-nitroquinoline to synthesize 6-amino-2-
methylquinoline.[1]

o Materials: 2-Methyl-6-nitroquinoline, 5% Palladium on carbon (Pd/C), Ethanol, Hydrogen
gas.

e Procedure:
o In a suitable pressure vessel, dissolve 18.8 g of 2-methyl-6-nitroquinoline in ethanol.
o Add a catalytic amount of 5% Pd/C to the solution.
o Stir the mixture under a hydrogen atmosphere at 30 p.s.i. for 2 hours.
o After the reaction is complete, remove the catalyst by filtration.
o Evaporate the filtrate to a small volume under reduced pressure.

o Collect the resulting precipitate by filtration, wash with ethanol and ether, and dry to obtain
6-amino-2-methylquinoline.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent
(e.g., CDCl3, DMSO-de).

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:

o Acquire the spectrum on a 300 MHz or higher field spectrometer.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
appropriate number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically
required compared to 1H NMR.

Protocol 3: Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization source, such as electron ionization (EI) for volatile compounds or electrospray
ionization (ESI) for less volatile or thermally labile compounds, often coupled with a
chromatographic system like GC or LC.

o EI-MS Parameters (for GC-MS):

o lonization energy: 70 eV.

o Scan range: m/z 40-300.

e ESI-MS Parameters (for LC-MS):

[¢]

Operate in positive ion mode.

[¢]

Optimize spray voltage and capillary temperature for the specific instrument and analyte.

[e]

Scan a mass range appropriate for the expected molecular ion and fragments.
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Protocol 4: High-Performance Liquid Chromatography (HPLC)
e Instrumentation: An HPLC system equipped with a UV detector.
e Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).

» Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often
effective for separating isomers.

e Flow Rate: 1.0 mL/min.

» Detection: Monitor the eluent at a wavelength where the quinoline derivatives show strong
absorbance (e.g., around 254 nm).

« Injection Volume: 10 pL.

Biological Activity and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a
wide range of biological activities, including anticancer properties. Several studies have shown
that quinoline-based molecules can act as inhibitors of the PISK/Akt/mTOR signaling pathway,
a critical pathway that regulates cell growth, proliferation, and survival, and is often
dysregulated in cancer.

Inhibition of the PIBK/Akt/mTOR Signaling Pathway

The diagram below illustrates the points of inhibition by quinoline derivatives within the
PISK/Akt/mTOR pathway.
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Inhibition of the PISK/Akt/mTOR pathway by quinoline derivatives.
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This guide provides a foundational understanding of the characterization of 6-methylquinolin-
7-amine and its isomers. The provided data and protocols can serve as a valuable resource for
researchers in the fields of synthetic chemistry, analytical chemistry, and drug discovery.
Further investigation into the specific biological activities of each isomer is warranted to fully
elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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